![molecular formula C20H22N6S2 B2358380 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine CAS No. 670270-08-3](/img/structure/B2358380.png)
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine has been reported in the literature . For instance, a novel series of tricyclic pyrido [3’,2’:4,5]thieno [3,2-d]pyrimidin-4-amine derivatives were designed and synthesized . These compounds were characterized by IR, (1)H NMR, (13)C NMR, elemental and mass spectral analyses .Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed . For example, the compound 4-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]phenol has a molecular formula of C18H20N4OS and a molecular weight of 340.4 g/mol .Chemical Reactions Analysis
Pyrimidine compounds, which include this compound, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The structural pathways of these compounds as well as some of their interactions and applications have been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound have been analyzed . For example, 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a related compound, has a molecular weight of 180.23 g/mol .Scientific Research Applications
Pharmacological Metabolites : Compounds with structural similarities, such as piperazine derivatives, are often studied for their pharmacological properties, including their metabolism in humans and animals. For example, buspirone, an antianxiety agent, forms 1-(2-pyrimidinyl)-piperazine (PmP) during its biotransformation in rats and humans, highlighting the interest in how these compounds are metabolized and their potential contributions to the drug's effects (Caccia et al., 1986).
Drug Development and Metabolic Studies : The metabolism and disposition of novel compounds, including those with piperazine components, are crucial aspects of drug development. Studies often characterize the absorption, metabolism, excretion, and potential metabolites of these compounds in humans to understand their pharmacokinetics and safety profiles. An example includes the investigation of L-735,524, a potent HIV-1 protease inhibitor, and its metabolites in human urine, providing insights into its elimination pathways and metabolic products (Balani et al., 1995).
Clinical Applications and Safety : The clinical applications of compounds, including their safety profiles, dosages, and efficacy, are fundamental areas of research. For instance, the circulatory effects of pipecurium bromide during anaesthesia in patients with severe cardiac conditions were studied to assess the safety and effectiveness of this muscle relaxant in high-risk patient groups (Barankay, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research involving 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine and similar compounds are promising . They are valuable for various applications, including drug development and material science, and efforts are being made to develop ATP-competitive VEGFR-2 selective inhibitors .
properties
IUPAC Name |
4-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6S2/c1-11-13(3)27-19-15(11)17(21-9-23-19)25-5-7-26(8-6-25)18-16-12(2)14(4)28-20(16)24-10-22-18/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIGBRNZYOMPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=C5C(=C(SC5=NC=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

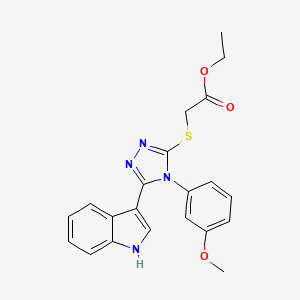
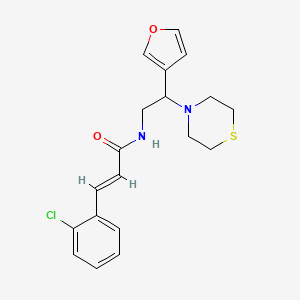

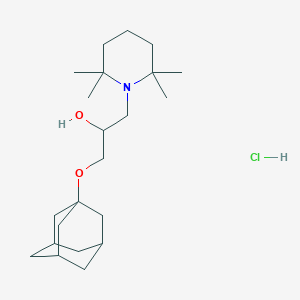
![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)
![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)

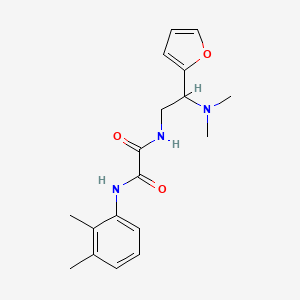
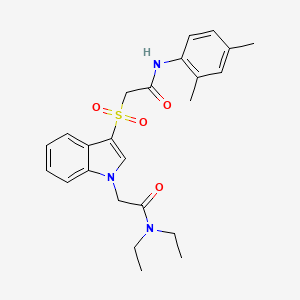

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)
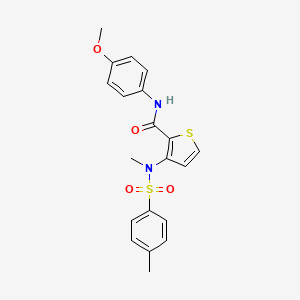
![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)
